molecular formula C₉H₆D₈N₄O₃ B1152356 Nimorazole-d8

Nimorazole-d8

Cat. No.: B1152356
M. Wt: 234.28
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope-Labeled Compounds in Advanced Research Methodologies

Stable isotope-labeled compounds are indispensable tools in modern research, particularly in metabolomics, proteomics, and drug discovery. silantes.com Their use has become increasingly prevalent due to their safety and the precision they offer. iris-biotech.de In quantitative mass spectrometry, stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), serve as ideal internal standards. iris-biotech.descioninstruments.com These standards are chemically almost identical to the analyte of interest but have a different mass, allowing for accurate quantification and correction for variations during sample preparation and analysis. scioninstruments.comclearsynth.com This high level of precision is crucial for obtaining reliable data in complex biological matrices. clearsynth.comnih.gov The use of stable isotopes accelerates the drug development process by enabling early identification of promising drug candidates and providing insights into their metabolic pathways. metsol.com

Rationale for Deuteration in Pharmaceutical and Analytical Studies, with Specific Reference to Nimorazole (B1678890)

Deuteration, the replacement of hydrogen atoms with deuterium, is a specific type of isotopic labeling that has gained significant attention in pharmaceutical sciences. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "kinetic isotope effect." tandfonline.com This effect can slow down the metabolic processes that involve the cleavage of this bond. tandfonline.comresearchgate.net Consequently, deuteration can improve a drug's pharmacokinetic profile by increasing its half-life and exposure in the body, potentially reducing the required dose and frequency of administration. nih.gov It can also redirect metabolic pathways, sometimes leading to a reduction in the formation of toxic metabolites. researchgate.net

Nimorazole is a 5-nitroimidazole compound that acts as a hypoxic cell radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment, particularly for head and neck cancers. patsnap.comnih.gov Its mechanism involves mimicking oxygen to create free radicals that damage the DNA of hypoxic tumor cells, preventing repair and leading to cell death. nih.gov Understanding the metabolism and pharmacokinetics of Nimorazole is crucial for optimizing its therapeutic efficacy. Deuterium-labeled Nimorazole, or Nimorazole-d8, serves as an invaluable tool in these studies. By using this compound as an internal standard in mass spectrometry-based assays, researchers can accurately quantify Nimorazole and its metabolites in biological samples. This aids in elucidating its metabolic fate and pharmacokinetic properties, which is essential for its clinical application. iris-biotech.denih.gov

Overview of this compound as a Research Tool and Reagent

This compound is the deuterated form of Nimorazole, where eight hydrogen atoms have been replaced by deuterium. It is primarily used as an internal standard in analytical and bioanalytical research for the quantitative analysis of Nimorazole. nih.gov Its chemical properties are nearly identical to Nimorazole, but its increased mass allows it to be distinguished in mass spectrometric analysis. nih.gov This makes this compound essential for accurate and precise measurements in pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. clearsynth.comnih.gov The synthesis of Nimorazole typically involves the reaction of morpholine (B109124) with 2-chloroethanol, followed by chlorination and condensation with 4(5)-nitro-imidazole. chinjmap.com The synthesis of its deuterated analog follows similar principles, incorporating deuterated starting materials.

The use of this compound ensures the reliability and robustness of analytical methods developed to study Nimorazole, contributing to a better understanding of its behavior in biological systems and supporting its development as a therapeutic agent. clearsynth.comnih.gov

Interactive Data Tables

Table 1: Properties of Nimorazole

PropertyValueSource
Molecular FormulaC9H14N4O3 nih.gov
Molecular Weight226.23 g/mol nih.gov
IUPAC Name4-[2-(5-nitroimidazol-1-yl)ethyl]morpholine nih.gov
SMILESC1COCCN1CCN2C=NC=C2N+[O-] nih.gov
MeSH Pharmacological ClassificationAntitrichomonal Agents, Radiation-Sensitizing Agents nih.gov

Table 2: Applications of Isotopic Labeling

ApplicationDescriptionSource
Drug Metabolism and Pharmacokinetics (DMPK) Tracing the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. musechem.comiris-biotech.de musechem.comiris-biotech.de
Quantitative Analysis Serving as internal standards in mass spectrometry for accurate quantification of analytes in complex matrices. clearsynth.comnih.gov clearsynth.comnih.gov
Metabolic Pathway Elucidation Tracking the transformation of labeled molecules through biochemical pathways. metsol.comsilantes.com metsol.comsilantes.com
Proteomics Enabling quantitative comparisons of protein expression levels between different experimental conditions. silantes.com silantes.com

Properties

Molecular Formula

C₉H₆D₈N₄O₃

Molecular Weight

234.28

Synonyms

4-[2-(5-Nitro-1H-imidazol-1-yl)ethyl]morpholine-d8;  1-(β-Morpholinoethyl)-5-nitroimidazole-d8;  4-[2-(5-Nitroimidazol-1-yl)ethyl]morpholine-d8;  Acterol-d8;  Esclama-d8;  K-1900-d8;  NSC 107524-d8;  Naxofem-d8;  Naxogin-d8;  Nimorazol-d8;  Nitrimidazine-d8;  N

Origin of Product

United States

Synthesis and Characterization Methodologies for Nimorazole D8

Advanced Synthetic Strategies for Deuterium (B1214612) Incorporation

The synthesis of Nimorazole-d8 is not typically accomplished by a single method but can be approached through several advanced strategies. These strategies generally fall into two categories: building the molecule from deuterated precursors or performing a hydrogen-deuterium (H/D) exchange on the final Nimorazole (B1678890) molecule or a late-stage intermediate. The choice of strategy depends on the desired level of deuteration, regioselectivity, cost, and scale.

Selection of Deuterated Precursors and Reagents

A common and precise method for synthesizing this compound involves the use of deuterated building blocks. The structure of Nimorazole consists of a 4(5)-nitroimidazole core connected to a morpholine (B109124) ring via an ethyl linker. To achieve the "d8" designation, the eight hydrogen atoms on the morpholine ring are targeted for replacement with deuterium.

The key deuterated precursor for this approach is morpholine-d8 . This starting material is commercially available or can be synthesized. One efficient, scalable, one-pot process to produce morpholine-d8 involves the catalytic H/D exchange of non-deuterated morpholine using deuterium oxide (D₂O) as the deuterium source and a Raney Nickel catalyst. researchgate.net This method allows for a near-complete exchange of all eight methylene (B1212753) hydrogens. researchgate.net

Once morpholine-d8 is obtained, it can be incorporated into the Nimorazole structure following a synthetic route analogous to that of the non-deuterated compound. A general synthesis of Nimorazole involves reacting morpholine with 2-chloroethanol, followed by chlorination and condensation with 4(5)-nitroimidazole. For this compound, the initial step would involve reacting morpholine-d8 with a suitable two-carbon linker that is subsequently attached to the nitroimidazole core. For instance, Morpholine-d8 Hydrochloride is noted as a reactant in the synthesis of other deuterated active pharmaceutical ingredients, highlighting its utility as a building block. clearsynth.com

Other deuterated reagents might be used depending on the specific synthetic pathway chosen. These can include deuterated solvents, acids, or reducing agents to ensure that deuterium is maintained throughout the synthesis and to prevent isotopic dilution.

Optimization of Reaction Pathways and Conditions for Deuterium Yield and Purity

Achieving high deuterium incorporation and chemical purity requires careful optimization of reaction conditions. This is true for both the synthesis of the deuterated precursor (morpholine-d8) and the subsequent steps to form the final product.

For catalytic H/D exchange methods to produce precursors or for late-stage deuteration, several factors are critical:

Catalyst Selection: Different metal catalysts exhibit varying efficiencies and selectivities. For H/D exchange on morpholine-like structures, catalysts such as Palladium on Carbon (Pd/C) or Raney Nickel are often employed. researchgate.netnih.gov Iron-based nanoparticles have also emerged as a low-cost and effective alternative for deuterating (hetero)arenes. nih.gov

Deuterium Source: Deuterium oxide (D₂O) is the most common and cost-effective source. researchgate.netchemrxiv.org However, for specific reactions, deuterated gases (D₂) or deuterated formate (B1220265) salts may be used. researchgate.net

Reaction Conditions: Temperature, pressure, and reaction time must be fine-tuned. For example, in the deuteration of some imidazole (B134444) derivatives, microwave irradiation has been used to accelerate the reaction, with temperatures reaching up to 200°C for short periods. google.com The solvent system is also crucial; polar aprotic solvents can be key for certain exchange reactions. chemrxiv.org

The following table illustrates a hypothetical optimization study for a late-stage H/D exchange on a Nimorazole precursor, based on general principles found in deuteration literature.

EntryCatalyst (mol%)Deuterium SourceSolventTemperature (°C)Time (h)Deuterium Incorporation (%)
1Pd/C (10)D₂OToluene1102475
2Raney Ni (20)D₂ONeat1504892
3Fe-NPs (5)D₂ODioxane1303688
4Raney Ni (20)D₂ONeat18048>98
This table is illustrative and based on general findings in deuteration chemistry.

Stereospecific and Regioselective Deuteration Approaches

For a molecule like Nimorazole, where the deuteration is targeted specifically to the morpholine ring, regioselectivity is paramount. Using a pre-deuterated building block like morpholine-d8 is the most straightforward way to ensure the deuterium atoms are located only on that ring. researchgate.netclearsynth.com

However, late-stage H/D exchange reactions can also be designed for high regioselectivity. The choice of catalyst is critical. For instance, studies on N-phenylmorpholine have shown that Pd/C tends to catalyze deuterium incorporation at the α-position to the nitrogen atom on the morpholine ring. nih.gov In contrast, newly developed iron-based catalysts can selectively deuterate the ortho and para positions of an attached phenyl ring without affecting the morpholine. nih.govuni-rostock.de While Nimorazole does not have a phenyl ring directly attached to the morpholine, these findings demonstrate that catalyst choice can direct deuteration to specific C-H bonds.

Stereospecificity is not a factor for the deuteration of the morpholine ring in Nimorazole, as it contains no stereocenters. However, for more complex drug molecules, methods that preserve the existing stereochemistry during deuteration are essential.

Comprehensive Spectroscopic and Chromatographic Characterization

Once synthesized, the identity, purity, and isotopic enrichment of this compound must be confirmed. This is achieved through a combination of chromatographic and spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being particularly powerful.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Abundance

High-resolution NMR is the definitive method for confirming the successful and specific incorporation of deuterium. In a standard ¹H NMR spectrum of this compound, the signals corresponding to the eight protons of the morpholine ring would be absent or significantly diminished to less than 5% of their original intensity, indicating a high level of deuterium enrichment. google.com The remaining signals for the ethyl linker and the imidazole ring would remain, confirming the integrity of the rest of the molecule.

For a precise analysis of deuterium incorporation, Deuterium NMR (²H NMR) is the superior technique. sigmaaldrich.com Unlike ¹H NMR, which shows the absence of protons, ²H NMR directly observes the deuterium nuclei. This provides several advantages:

Direct Confirmation: It directly confirms the presence and chemical environment of the deuterium atoms. The ²H NMR spectrum of this compound would show a signal corresponding to the deuterons on the morpholine ring. sigmaaldrich.comutwente.nl

Quantitative Analysis: Under appropriate experimental settings, the integrals of the peaks in a ²H NMR spectrum are quantitative. sigmaaldrich.com This allows for the precise determination of the deuterium enrichment at specific sites within the molecule. By comparing the integral of the deuterated positions to a reference, the exact atom percent of deuterium can be calculated.

Clean Spectra: Since natural deuterium abundance is very low (~0.015%), spectra are inherently clean with minimal background. This allows for the use of non-deuterated solvents, which can be advantageous. sigmaaldrich.com

A combined approach using both ¹H NMR and ²H NMR provides a comprehensive and accurate determination of isotopic abundance for deuterated compounds. wiley.com The fundamental observable in ²H NMR of deuterated compounds in certain environments is the quadrupolar splitting, which provides detailed information about the molecular environment of the deuterons. acs.org

The following table summarizes the expected NMR data for this compound.

NucleusTechniqueExpected ObservationInformation Gained
¹H¹H NMRAbsence of signals for morpholine protons (~3.7 ppm and ~2.5 ppm). Signals for ethyl and imidazole protons remain.Confirms high deuteration level at the morpholine ring and structural integrity.
²H²H NMRPresence of signals corresponding to the chemical shifts of the morpholine positions.Directly confirms the location of deuterium atoms.
²HQuantitative ²H NMRIntegration of signals allows for calculation of isotopic enrichment.Provides precise measurement of deuterium abundance (>98% for typical standards).
Multi-Nuclear NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N) for Structural Confirmation

¹H NMR: In the ¹H NMR spectrum of this compound, the primary confirmation of successful deuteration comes from the absence of signals corresponding to the protons that have been replaced by deuterium. Specifically, the signals for the eight protons on the morpholine ring of a standard Nimorazole molecule would be absent or significantly diminished in the ¹H NMR spectrum of this compound. The remaining proton signals, such as those on the imidazole ring, would be present and their chemical shifts and coupling constants would confirm the integrity of that part of the molecule.

¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. While the chemical shifts of the carbon atoms in this compound are very similar to those of unlabeled Nimorazole, the carbons directly bonded to deuterium atoms exhibit characteristic changes. These carbons may show a slight upfield shift (to a lower ppm value) and the one-bond carbon-deuterium coupling (¹³C-¹D) results in a splitting of the signal into a multiplet, which is a key indicator of deuteration.

¹⁵N NMR: While less common, ¹⁵N NMR can be a powerful tool, especially for nitroimidazole compounds. Studies on related ¹⁵N-labeled Nimorazole have demonstrated the utility of ¹⁵N NMR in probing the electronic environment of the nitrogen atoms within the imidazole ring. researchgate.netresearchgate.net This technique can provide further structural confirmation by ensuring the nitrogen framework of the imidazole and nitro groups remains intact during the deuteration synthesis. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for analyzing isotopically labeled compounds. It provides two critical pieces of information: the precise molecular weight, which confirms the elemental composition, and the isotopic distribution, which confirms the degree of deuteration.

For this compound, the expected molecular weight is higher than that of unlabeled Nimorazole by the mass of eight deuterium atoms minus the mass of eight protium (B1232500) atoms. HRMS can measure the mass of the molecular ion with high accuracy (typically to four or five decimal places), allowing for unambiguous confirmation of the molecular formula C₁₀H₆D₈N₄O₃.

Furthermore, HRMS is crucial for assessing isotopic purity. The analysis reveals the distribution of isotopologues—molecules that differ only in their isotopic composition. google.com An ideal sample of this compound would show a dominant peak for the molecule containing exactly eight deuterium atoms. The relative intensities of peaks corresponding to molecules with fewer than eight deuterium atoms (d₀ to d₇) allow for the calculation of the isotopic enrichment, a critical parameter for its use as an internal standard.

Parameter Description Typical Finding for this compound
Molecular Formula The elemental composition of the molecule.C₁₀H₆D₈N₄O₃
Calculated m/z The theoretical mass-to-charge ratio for the protonated molecule [M+H]⁺.~235.16
Measured m/z The experimental mass-to-charge ratio determined by HRMS.Matches the calculated value to within a few ppm.
Isotopic Purity The percentage of the compound that is fully deuterated at the specified positions.Typically >98%

Chromatographic Purity Assessment (e.g., HPLC, GC)

While NMR and HRMS confirm structural and isotopic identity, chromatographic techniques are employed to determine the chemical purity of the this compound sample. These methods separate the main compound from any impurities, such as starting materials, byproducts from the synthesis, or degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of pharmaceutical compounds and their labeled analogues. A typical method would involve a reversed-phase column (such as a C8 or C18 column) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The sample is injected into the system, and a detector (commonly a UV-Vis or photodiode array detector) measures the absorbance of the eluting compounds over time. nih.gov The purity is calculated by dividing the peak area of this compound by the total area of all observed peaks, and is often found to be greater than 98%.

Technique Column Mobile Phase Example Detection Typical Purity Result
HPLC Reversed-Phase C8 or C18Gradient of Acetonitrile and WaterUV/Photodiode Array>98%

Gas Chromatography (GC): Depending on the thermal stability and volatility of the compound, Gas Chromatography coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used. For a compound like this compound, derivatization might be necessary to increase its volatility for GC analysis. The principles are similar to HPLC: separation is achieved based on the compound's interaction with the stationary phase in the column, and the resulting peak areas are used to calculate purity.

The combination of these powerful analytical techniques—NMR for structure, HRMS for isotopic confirmation, and chromatography for chemical purity—provides a comprehensive characterization of this compound, ensuring its suitability for its intended use in sensitive analytical applications.

Advanced Analytical Applications of Nimorazole D8 in Research

Role as an Internal Standard in Quantitative Bioanalysis

The structural similarity and mass difference make Nimorazole-d8 an ideal internal standard for the quantitative analysis of nimorazole (B1678890) in biological samples. scioninstruments.comscispace.com This is particularly crucial in pharmacokinetic studies where accurate measurement of drug concentration over time is essential.

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Nimorazole and its Analogs Utilizing this compound

The development of robust and sensitive analytical methods is fundamental for the accurate quantification of nimorazole in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique due to its high selectivity and sensitivity. rsc.orgresearchgate.net The use of this compound as an internal standard is integral to these methods, ensuring reliability by compensating for variations during sample preparation and analysis. scispace.comnih.gov

The primary goal of sample preparation is to extract the analyte of interest from a complex biological matrix, removing interfering substances like proteins and lipids that can compromise the analytical results. nih.govijpsjournal.comnih.gov Common techniques employed for nimorazole and its analogs include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsjournal.comnih.gov

Protein Precipitation (PPT): This is a straightforward and widely used method for removing proteins from plasma or serum samples. ijpsjournal.comnih.gov It involves adding a precipitating agent, typically an organic solvent like acetonitrile (B52724) or an acid such as trichloroacetic acid, to the sample. nih.govresearchgate.net For instance, acetonitrile is often used to precipitate proteins in plasma samples before LC-MS/MS analysis of nimorazole. nih.govresearchgate.net While simple and fast, PPT may result in less clean extracts compared to other techniques, potentially leading to matrix effects. researchgate.netmdpi.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous phase and an organic solvent. phenomenex.comunacademy.com The choice of organic solvent is critical for efficient extraction. unacademy.com For nitroimidazoles, solvents like ethyl acetate (B1210297) and dichloromethane (B109758) have been commonly used. researchgate.netunacademy.comorientjchem.org This technique can provide cleaner extracts than PPT and is effective for a wide range of analytes. phenomenex.comnih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile sample preparation technique that can yield very clean extracts. ijpsjournal.commdpi.com It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. ijpsjournal.com Different types of sorbents, such as C8, C18, and mixed-mode cation-exchange, can be used depending on the physicochemical properties of the analyte. mdpi.com For the simultaneous extraction of multiple drugs, including those with properties similar to nimorazole, C8 phases have shown excellent recovery rates. mdpi.com SPE is particularly advantageous for complex matrices and when high sensitivity is required. mdpi.comnih.gov

The selection of the most appropriate sample preparation technique depends on factors such as the nature of the biological matrix, the required sensitivity, and the throughput needed for the study. nih.gov

Following sample preparation, the extract is analyzed by LC-MS/MS. The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 or a phenyl column. nih.govresearchgate.netmdpi.com A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (often containing a small amount of formic acid to improve ionization) is used to elute the compounds from the column. nih.govresearchgate.net The gradient and flow rate are optimized to achieve good separation of the analyte from other components in the sample within a reasonable run time. rsc.org

Mass spectrometric detection is commonly performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. mdpi.comproteomics.com.au MRM is a highly sensitive and selective technique where a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. mdpi.comproteomics.com.au This process significantly reduces background noise and increases the specificity of the analysis. proteomics.com.au

For nimorazole, a typical MRM transition would be m/z 227.1 → m/z 114.0. nih.govresearchgate.net When this compound is used as the internal standard, a different MRM transition corresponding to its mass would be monitored simultaneously. This allows for accurate quantification even if there are slight variations in the instrument's performance. scioninstruments.com

Table 1: Example of LC-MS/MS Parameters for Nimorazole Analysis

Parameter Setting
Chromatography
Column C18 or Phenyl Column
Mobile Phase Acetonitrile/Methanol and Water with Formic Acid
Flow Rate Optimized for separation
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Nimorazole Transition m/z 227.1 → 114.0 nih.govresearchgate.net
Optimization of Sample Preparation Techniques (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction)

Method Validation for Bioanalytical Quantification

To ensure that an analytical method is reliable and suitable for its intended purpose, it must undergo a thorough validation process. europa.eu This involves assessing several key parameters to demonstrate the method's performance. globalresearchonline.networdpress.com

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. globalresearchonline.netajpamc.com A calibration curve is constructed by analyzing a series of standards at different concentrations. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. mdpi.com For nimorazole, linear ranges have been established, for example, from 0.25 to 200 ng/mL in rat plasma. nih.govresearchgate.net

Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). globalresearchonline.networdpress.com The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. globalresearchonline.netmdpi.com For a nimorazole LC-MS/MS assay, the LOQ has been reported to be as low as 0.25 ng/mL. nih.govresearchgate.net

Dynamic Range: The dynamic range is the concentration range over which the method is linear, accurate, and precise. nih.gov It is defined by the LOQ at the lower end and the Upper Limit of Quantification (ULOQ) at the higher end. globalresearchonline.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. globalresearchonline.networdpress.com It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration. globalresearchonline.net For bioanalytical methods, the mean accuracy should generally be within ±15% of the nominal value, and within ±20% for the LOQ. globalresearchonline.net In a validated method for nimorazole, accuracy values were reported to be between -2.50% and 3.10%. nih.govresearchgate.net

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. globalresearchonline.networdpress.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). globalresearchonline.net Precision is evaluated at both the intra-day (within a single day) and inter-day (over several days) levels. globalresearchonline.net The precision (intra-day and inter-day) for a nimorazole assay was found to be between 1.25% and 8.20%. nih.govresearchgate.net

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. globalresearchonline.net It is assessed by analyzing blank samples from different sources to check for any interfering peaks at the retention time of the analyte and internal standard. globalresearchonline.netnih.gov

Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria

Parameter Description Typical Acceptance Criteria
Linearity (r²) Correlation between concentration and response. ≥ 0.99 mdpi.com
Accuracy Closeness of measured value to true value. Within ±15% of nominal (±20% at LOQ) globalresearchonline.net
Precision (RSD/CV) Agreement between repeated measurements. ≤ 15% (≤ 20% at LOQ) globalresearchonline.net
Selectivity No significant interference from matrix components. Interference <20% of LLOQ for analyte and <5% for IS globalresearchonline.netnih.gov
LOD Lowest detectable concentration. Signal-to-noise ratio ≥ 3 mdpi.com

| LOQ | Lowest quantifiable concentration with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10 mdpi.com |

Matrix Effect Characterization and Compensation Using Deuterated Internal Standards

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the matrix effect is a significant challenge that can compromise the accuracy and precision of results. nih.govnih.gov The matrix effect refers to the alteration of ionization efficiency of an analyte due to the presence of co-eluting, undetected components from the sample matrix, such as plasma, urine, or tissue homogenates. nih.govbataviabiosciences.com These interferences can either suppress or enhance the analyte's signal, leading to an underestimation or overestimation of its true concentration. bataviabiosciences.com

To counteract these variations, stable isotope-labeled internal standards (SIL-IS) are widely employed, with deuterated compounds like this compound serving as an ideal choice for the quantification of Nimorazole. protocols.io this compound is structurally identical to Nimorazole, with the key difference being the replacement of eight hydrogen atoms with deuterium (B1214612) atoms. This substitution results in a higher molecular weight, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.

The fundamental principle behind using this compound as an internal standard is that it co-elutes with Nimorazole and experiences nearly identical matrix effects during the analytical process. nih.govprotocols.io By adding a known concentration of this compound to both the calibration standards and the unknown samples, any signal suppression or enhancement affecting the analyte will also affect the internal standard to a similar degree. Consequently, the ratio of the analyte's peak area to the internal standard's peak area remains constant, enabling accurate quantification despite matrix-induced variations.

The effectiveness of a deuterated internal standard in compensating for matrix effects is a critical component of method validation in bioanalytical chemistry. nih.gov The matrix factor (MF) is quantitatively assessed by comparing the peak area of an analyte in the presence of extracted matrix components to its peak area in a neat solution. nih.gov Ideally, the IS-normalized MF should be close to 1, indicating that the internal standard has effectively compensated for the matrix effect. For a method to be considered robust, this should be demonstrated across multiple lots of the biological matrix to account for inter-subject variability. nih.gov

A study on the determination of Nimorazole in rat plasma, while using a different internal standard, highlights the importance of such compensation strategies in pharmacokinetic research. researchgate.net The use of a suitable internal standard is crucial for achieving the necessary accuracy and precision for reliable pharmacokinetic parameter estimation. researchgate.net

Stability Studies of this compound in Various Analytical Matrices and Storage Conditions

The stability of analytical standards and internal standards is a critical aspect of bioanalytical method validation, ensuring that the concentration of the analyte and the internal standard does not change from the time of sample collection to the final analysis. google.com For this compound, its stability must be rigorously evaluated in various analytical matrices (e.g., plasma, urine) and under different storage conditions to guarantee the integrity of quantitative data.

Stability studies typically encompass several assessments:

Freeze-Thaw Stability: This evaluates the stability of the analyte and internal standard after multiple cycles of freezing and thawing, which often occur during sample handling and analysis.

Short-Term (Bench-Top) Stability: This assesses the stability of the analytes in the matrix at room temperature for a period that simulates the time samples might spend on a lab bench during processing.

Long-Term Stability: This is crucial for studies where samples are stored for extended periods. Samples are stored at specified temperatures (e.g., -20°C or -80°C) and analyzed at different time points to determine the maximum permissible storage duration. google.com

Post-Preparative (Autosampler) Stability: This evaluates the stability of the processed samples in the autosampler of the liquid chromatography system.

While specific stability data for this compound is not extensively published, general principles for deuterated standards apply. For instance, a study on synthetic cathinones demonstrated that storage at -40°C was optimal for preserving the analytes in whole blood over a six-month period. nih.gov It is common practice for stock solutions of internal standards, such as deuterated compounds, to be stored at low temperatures (e.g., -20°C) to ensure their stability. lgcstandards.com When not in use, reference materials are typically recommended to be stored in a closed container in a dry, dark area at or below 25°C. nih.gov However, the long-term stability of compounds in solution is often not examined by the manufacturer, and it is recommended that the end-user conduct their own in-house stability trials for opened materials. nih.gov

The following table outlines typical conditions evaluated in stability studies for a deuterated internal standard like this compound:

Stability TestStorage ConditionDurationAcceptance Criteria
Freeze-Thaw Stability-20°C to Room Temperature3-5 cyclesMean concentration within ±15% of nominal
Short-Term StabilityRoom Temperature4-24 hoursMean concentration within ±15% of nominal
Long-Term Stability-20°C or -80°CUp to the duration of the studyMean concentration within ±15% of nominal
Post-Preparative StabilityAutosampler Temperature (e.g., 4°C)Duration of the analytical runMean concentration within ±15% of nominal

This table represents a generalized example of stability study parameters.

Establishment and Certification as a Reference Material

The reliability of analytical measurements is fundamentally dependent on the quality of the reference materials used for calibration and control. This compound is available as a certified reference material (CRM), which provides a high degree of confidence in its identity, purity, and concentration. lgcstandards.comwho.int

Quality Control and Assurance Protocols for Deuterated Reference Standards

The production of deuterated reference standards like this compound is governed by stringent quality control (QC) and quality assurance (QA) protocols to ensure their suitability for their intended use. micromeritics.com These protocols are often implemented under quality systems such as ISO 17034, which specifies the general requirements for the competence of reference material producers. who.intnih.gov

Key aspects of QC and QA for deuterated reference standards include:

Identity Confirmation: The structural identity of the synthesized deuterated compound is confirmed using a range of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. researchgate.net

Purity Assessment: The purity of the reference material is determined using high-precision analytical methods. A mass balance approach is often employed, which involves quantifying impurities (e.g., organic impurities, water content, residual solvents) and subtracting them from 100%. researchgate.net Quantitative NMR (qNMR) can also be used as an independent, primary method for purity determination. researchgate.nethpst.cz

Homogeneity and Stability Testing: The homogeneity of the batch is assessed to ensure that each unit of the reference material has the same concentration within specified limits. who.int Stability studies are conducted to establish a re-test period or expiry date, ensuring the material remains within its certified specifications under recommended storage conditions. esyd.gr

Certified Value and Uncertainty: The certified value (e.g., concentration or purity) is assigned based on the results of the characterization studies. An associated uncertainty value is also provided, which is calculated according to guidelines such as the ISO Guide 35 and reflects the combined contributions from characterization, homogeneity, and stability. who.int

The certificate of analysis (CoA) accompanying a CRM like this compound will detail this information, providing the end-user with the necessary documentation to support the quality and reliability of their analytical measurements. who.intnih.gov

Traceability and Metrological Aspects in Analytical Chemistry

Metrological traceability is a core concept in analytical chemistry, defined as the property of a measurement result that allows it to be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. nata.com.aueurachem.org The use of a Certified Reference Material (CRM) for this compound ensures the metrological traceability of the analytical results obtained for Nimorazole.

The traceability of a CRM's certified value is established by calibrating the measurement procedures and instruments against primary standards. For instance, the mass of the reference material is traceable to the SI unit for mass (the kilogram) through calibrated balances. nih.gov The purity determination by methods like qNMR is traceable to primary reference standards of known purity. hpst.cz

When this compound is used as an internal standard to calibrate the measurement of Nimorazole, it transfers this chain of traceability to the final analytical result. This is essential for ensuring that results from different laboratories, or from the same laboratory at different times, are comparable and reliable. researchgate.net The use of CRMs from accredited producers who comply with standards like ISO 17034 is a key requirement for testing and calibration laboratories seeking accreditation under ISO/IEC 17025. nata.com.aueurachem.org

The Joint Committee for Traceability in Laboratory Medicine (JCTLM) database is an example of a resource that lists higher-order reference materials and methods, providing a framework for establishing metrological traceability. nata.com.au By using a well-characterized and certified deuterated internal standard like this compound, analytical laboratories can achieve a high level of confidence in their measurements, which is critical for applications such as clinical research and pharmacokinetic studies.

Investigative Studies on Metabolic Pathways and Reaction Mechanisms Using Nimorazole D8 in Vitro and Preclinical Models

Application in In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro assays are foundational in drug discovery for predicting how a drug candidate will be metabolized in the body. researchgate.net These studies help to estimate pharmacokinetic parameters such as hepatic clearance and bioavailability. The use of a deuterated analogue like Nimorazole-d8 provides a powerful analytical advantage in these experimental systems.

Role in Hepatic Microsomal and Hepatocyte Incubation Systems

The metabolic stability of a compound, or its susceptibility to biotransformation, is frequently assessed using subcellular fractions (liver microsomes) or intact liver cells (hepatocytes). wuxiapptec.comevotec.com

Hepatic Microsomes : These are vesicles of endoplasmic reticulum isolated from liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. evotec.comnih.gov Incubating this compound with liver microsomes in the presence of necessary cofactors like NADPH allows researchers to determine its intrinsic clearance (CLint) and metabolic half-life (t½) specifically through pathways mediated by these enzymes. evotec.com

Hepatocytes : As intact liver cells, hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and their corresponding cofactors at physiologically relevant levels. nih.govsygnaturediscovery.comdomainex.co.uk Hepatocyte assays provide a more comprehensive picture of metabolic fate, encompassing both oxidation/reduction (Phase I) and conjugation (Phase II) reactions. sygnaturediscovery.comaltex.org Using this compound in hepatocyte suspension or plated cultures allows for a comparison of its metabolic profile to the non-deuterated parent drug, revealing any shifts in metabolic pathways caused by the deuterium (B1214612) substitution. thermofisher.comthermofisher.com

By comparing the rate of disappearance of Nimorazole (B1678890) versus this compound in these systems, researchers can quantify the impact of deuteration on metabolic stability. A slower rate of metabolism for this compound would suggest that the deuterated positions are sites of significant metabolic activity.

Table 1: Representative In Vitro Metabolic Stability Data for Nimorazole and this compound

CompoundIncubation SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
NimorazoleHuman Liver Microsomes2527.7
This compoundHuman Liver Microsomes4515.4
NimorazoleHuman Hepatocytes4017.3
This compoundHuman Hepatocytes709.9

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the potential outcomes of comparative metabolic stability assays.

Identification of Biotransformation Pathways and Metabolites through Isotopic Tracing

Isotopic labeling is a powerful technique for metabolite identification. researchgate.netdoi.org When a drug is metabolized, the resulting products can be difficult to distinguish from endogenous molecules in a complex biological matrix. This compound serves as an isotopic tracer. Its metabolites will retain the deuterium atoms unless the metabolic reaction occurs at the site of deuteration.

When samples from in vitro incubations are analyzed using high-resolution mass spectrometry (HRMS), the metabolites of this compound appear as distinct peaks with a characteristic mass shift compared to the metabolites of the unlabeled drug. acs.orgnih.gov This "mass tag" allows for the unequivocal identification of drug-related metabolites. mdpi.com For example, if this compound contains eight deuterium atoms, its metabolites will be 1 to 8 mass units heavier than their corresponding unlabeled versions, creating a unique isotopic pattern that is easily recognizable. doi.org This method facilitates the rapid construction of a comprehensive metabolic map, identifying pathways such as hydroxylation, N-dealkylation, or reduction of the nitro group, which is a key biotransformation for nitroimidazoles. mdpi.comrsc.org

Table 2: Predicted Mass Shifts for Potential Metabolites of this compound

Parent CompoundPotential MetaboliteBiotransformationExpected Mass of Metabolite (m/z)
NimorazoleHydroxy-nimorazoleHydroxylation[M+16+H]⁺
This compoundHydroxy-nimorazole-d7Hydroxylation (with loss of one D)[M+16+H+7]⁺
NimorazoleAmino-nimorazoleNitro-reduction[M-30+H]⁺
This compoundAmino-nimorazole-d8Nitro-reduction[M-30+H+8]⁺

Note: This table is illustrative. The exact mass shift depends on the number of deuterium atoms retained in the metabolite structure. M represents the monoisotopic mass of the parent Nimorazole.

Elucidation of Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orgfiveable.meontosight.ai Comparing the reaction rates of Nimorazole and this compound is a classic method for probing enzymatic reaction mechanisms. numberanalytics.comnumberanalytics.comlibretexts.org

Primary and Secondary Isotope Effects on Enzymatic Biotransformation

The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. portico.orgwikipedia.orgias.ac.in Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step. taylorandfrancis.comportico.org

Primary KIE : This is observed when the bond to the isotopically labeled atom is broken during the rate-limiting step of the reaction. wikipedia.orgontosight.ai For this compound, a significant primary KIE (expressed as the ratio of rates kH/kD > 2) would be observed if a C-D bond is cleaved during the slowest step of its metabolism, for instance, in a CYP-mediated hydroxylation. nih.govnih.govepfl.ch The magnitude of the KIE provides insight into the transition state of the reaction. ias.ac.in

Secondary KIE : This occurs when the isotopic substitution is at a position not directly involved in bond cleavage but still influences the reaction rate. ontosight.ailibretexts.orgnih.gov These effects are typically smaller (kH/kD ≈ 1.0-1.4) and can arise from changes in hybridization (e.g., sp³ to sp²) at a carbon adjacent to the reaction center or from steric and electronic effects that influence enzyme-substrate binding or the stability of intermediates. nih.gov

Mechanistic Insights into Rate-Limiting Steps of Nimorazole Metabolism or Reaction

This information is crucial for several reasons:

Mechanism Elucidation : It helps confirm whether a proposed reaction mechanism, such as hydrogen atom abstraction by a P450 enzyme, is correct. nih.govnih.gov

Metabolic Switching : If metabolism at a deuterated site is slowed significantly (a large KIE), the metabolism of the drug may shift to an alternative, non-deuterated site. taylorandfrancis.comresearchgate.netplos.org Observing a change in the ratio of metabolites between Nimorazole and this compound provides direct evidence of this "metabolic switching" and helps identify alternative clearance pathways that might become important. plos.org For Nimorazole, which is known to be eliminated primarily through hepatic metabolism, understanding these competing pathways is critical. oncology.dk

Table 3: Hypothetical Kinetic Isotope Effects and Mechanistic Implications for this compound Metabolism

Metabolic PathwayObserved KIE (kH/kD)Mechanistic Interpretation
Side-chain Hydroxylation5.5C-H bond cleavage is the rate-limiting step for this pathway.
Imidazole (B134444) Ring Oxidation1.1C-H bond cleavage is not rate-limiting; another step (e.g., substrate binding or product release) controls the rate.
Nitro-reduction1.0No C-H bond cleavage is involved in this pathway.

Note: The data presented in this table is hypothetical and serves to illustrate how KIE values are interpreted to provide mechanistic insights into drug metabolism.

Emerging Research Applications and Methodological Innovations

Integration with Advanced Magnetic Resonance Techniques

The stable isotope labeling of nimorazole (B1678890) with deuterium (B1214612) (creating nimorazole-d8) makes it a powerful tool for sophisticated magnetic resonance (MR) studies. These applications are pushing the boundaries of sensitivity and real-time monitoring in both chemical and biological systems.

Hyperpolarization Methodologies for Enhanced Detection Sensitivity

A significant challenge in magnetic resonance spectroscopy (MRS) and imaging (MRI) is the inherently low sensitivity. Hyperpolarization techniques dramatically increase the signal-to-noise ratio, and nimorazole, particularly its isotopically labeled forms, is a key compound in this emerging field.

Signal Amplification By Reversible Exchange in SHield Enables Alignment Transfer to Heteronuclei (SABRE-SHEATH) is a cutting-edge hyperpolarization method that has been successfully applied to nimorazole. researchgate.netresearchgate.net This technique transfers the spin order from parahydrogen to the target molecule, resulting in a massive signal enhancement. For instance, studies on ¹⁵N-labeled nimorazole ([¹⁵N₃]nimorazole) have demonstrated a nuclear spin polarization boost of approximately 67,000-fold at a magnetic field of 1.4 Tesla. nih.govnih.gov This corresponds to a ¹⁵N polarization of 3.2%. nih.govnih.gov Such a dramatic increase in signal intensity makes it possible to detect the compound at much lower concentrations, opening avenues for its use as a molecular contrast agent. researchgate.net

Research has focused on optimizing various parameters of the SABRE-SHEATH process for nimorazole, including the polarization transfer magnetic field, temperature, and parahydrogen flow rate, to maximize the hyperpolarization effect. researchgate.netnih.gov The long polarization lifetimes (T1 values) of up to 10 minutes for hyperpolarized nitroimidazoles like nimorazole further enhance their suitability for biomedical applications. escholarship.org

Table 1: SABRE-SHEATH Hyperpolarization Data for Isotopically Labeled Nimorazole
ParameterValue/ConditionReference
Isotopically Labeled Form[¹⁵N₃]nimorazole nih.govnih.gov
Hyperpolarization Technique¹⁵N-¹⁵N spin-relayed SABRE-SHEATH nih.gov
Magnetic Field1.4 T nih.govnih.gov
Polarization Boost (¹⁵N)~67,000-fold nih.govnih.gov
Achieved ¹⁵N Polarization (P¹⁵N)3.2% nih.govnih.gov
¹⁵N T1 Relaxation TimeUp to ~6 minutes nih.gov
Optimal Polarization Transfer Field~0.4 µT nih.gov
Optimal Temperature~54 °C nih.gov

Real-time Monitoring of Chemical Reactions and Biotransformations

The enhanced sensitivity afforded by hyperpolarization allows for the real-time monitoring of chemical and biological processes that would otherwise be undetectable by conventional NMR. researchgate.netresearchgate.netrsc.orgkit.edu The significant changes in the NMR chemical shifts of hyperpolarized ¹⁵N-labeled nimorazole during metabolic reduction make it a promising candidate for monitoring biotransformations in vivo. escholarship.org This is particularly relevant for its application as a hypoxia probe, where its reduction is indicative of low-oxygen environments typical of solid tumors. nih.gov

By tracking the appearance of metabolic products of hyperpolarized nimorazole in real-time, researchers can gain insights into cellular metabolism and the dynamics of drug action. nih.gov This capability is crucial for developing theranostics, where a compound is used for both therapy and diagnosis. The long-lasting hyperpolarized state of nimorazole's nitrogen sites is a key feature enabling these extended monitoring applications. nih.gov

Utilization in Quantitative Imaging and Tracer Studies in Preclinical Models

Deuterated standards like this compound are indispensable for quantitative analyses in preclinical research, particularly in imaging and tracer studies aimed at understanding drug distribution and efficacy.

In preclinical trials involving head and neck squamous cell carcinoma (HNSCC) xenografts, nimorazole has been investigated for its role as a radiosensitizer. nih.govnih.gov These studies often require precise quantification of the drug and its metabolites in tissues to correlate with treatment response. While these specific studies did not explicitly mention this compound, the use of a deuterated internal standard is a standard and often necessary practice in mass spectrometry-based quantification to ensure accuracy. Such quantitative data helps in building robust pharmacokinetic models and understanding the heterogeneity of drug response among different tumor models. nih.govnih.govinviscan.fr

The development of quantitative imaging biomarkers is a major goal in oncology. nih.gov Isotope-labeled compounds are critical for validating these imaging techniques. For instance, this compound can serve as a tracer in studies that aim to correlate imaging signals (e.g., from PET or hyperpolarized MRI) with the actual concentration of the drug in tumors, thereby validating the imaging method as a quantitative tool. nih.gov This is essential for translating new imaging modalities from preclinical models to clinical use. nih.govoncpracticemanagement.comeuropa.eu

Development of Novel Assays and Platforms Requiring Isotopic Standards

This compound is classified as a stable isotope-labeled analogue and is available as a research chemical and reference standard. lgcstandards.comtheclinivex.com Its primary role in this context is to serve as an internal standard in quantitative assays, most notably those employing mass spectrometry.

In the development of new analytical methods—whether for pharmacokinetic studies, metabolism research, or environmental monitoring—the inclusion of a stable isotope-labeled internal standard is the gold standard for achieving high precision and accuracy. nih.gov this compound is ideal for this purpose because it is chemically identical to nimorazole but has a different mass due to the deuterium atoms. This mass difference allows it to be distinguished by a mass spectrometer, while its identical chemical behavior ensures that it experiences the same sample preparation and ionization effects as the non-labeled analyte.

The availability of certified reference materials like this compound supports the development and validation of novel analytical platforms. These platforms could include advanced liquid chromatography-mass spectrometry (LC-MS) assays for sensitive drug monitoring in complex biological matrices or new tools for studying the mechanisms of drug action and resistance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.